molecular formula C10H10 B165137 1-Methylindene CAS No. 767-59-9

1-Methylindene

Cat. No. B165137
CAS RN: 767-59-9
M. Wt: 130.19 g/mol
InChI Key: LRTOHSLOFCWHRF-UHFFFAOYSA-N
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Patent
US08236910B2

Procedure details

140 ml (0.35 mol) of a 2.5 M solution of n-butyllithium in toluene were added dropwise to a solution of 45.0 g of indene (0.35 mol) in 200 ml of THF at 0° C. in the course of 30 min in a 500 ml four-necked flask having a dropping funnel. After warming up to room temperature, the solution was stirred for a further hour. Thereafter, it was again cooled to 0° C., and 99.4 g (0.70 mol) of iodomethane were added dropwise in the course of 2 h. After warming up to room temperature, stirring was effected for a further 24 h. The solvents were distilled off on a rotary evaporator at a bath temperature of 40° C. and 100 mbar. The black residue was extracted by shaking three times with 200 ml of pentane each time. After concentration of the combined pentane fractions on a rotary evaporator, the crude product was fractionated over a 25 cm Vigreux column. 28.6 g (0.22 mol; 63% yield) of colorless methylindene were obtained under a vacuum from a diaphragm pump at 19 mbar and a top temperature of 71-73° C. The 1H-NMR spectrum shows an isomer mixture of 1- and 3-methylindene in the ratio of 1:1.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
99.4 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)C=C1.IC>C1(C)C=CC=CC=1.C1COCC1>[CH3:4][CH:3]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:1]=[CH:2]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
45 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
99.4 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, it was again cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
After warming up to room temperature
STIRRING
Type
STIRRING
Details
stirring
DISTILLATION
Type
DISTILLATION
Details
The solvents were distilled off on a rotary evaporator at a bath temperature of 40° C. and 100 mbar
EXTRACTION
Type
EXTRACTION
Details
The black residue was extracted
STIRRING
Type
STIRRING
Details
by shaking three times with 200 ml of pentane each time
CUSTOM
Type
CUSTOM
Details
After concentration of the combined pentane fractions on a rotary evaporator

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.